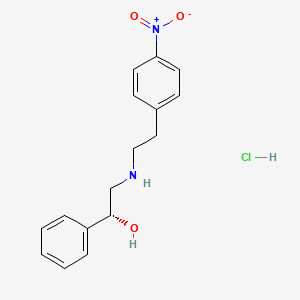

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride

Descripción general

Descripción

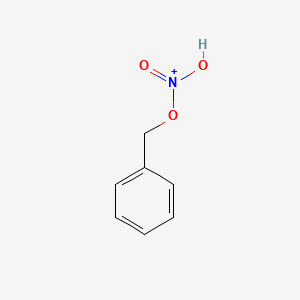

“®-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride” is a complex organic compound. It contains a nitrophenethyl group, an amino group, a phenylethanol group, and a hydrochloride group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the nitro group on the phenethyl part of the molecule could have significant effects on the molecule’s overall shape and reactivity .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The amino group could participate in acid-base reactions, and the hydrochloride group could potentially be displaced in reactions with stronger nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase the compound’s reactivity and polarity. The hydrochloride group could make the compound soluble in water .Aplicaciones Científicas De Investigación

Scientific Field

- High-throughput screening assays are used to identify and profile TAm activities. Results Summary: The use of TAms with this compound allows for high levels of regio- and stereoselectivity in the synthesis of chiral amines, overcoming issues like substrate and product inhibition .

High-Throughput Screening Assays

Scientific Field

- It’s amendable to solid-phase colony screening. Results Summary: The assay enables the rapid selection of productive native TAms or variants against specific substrates, facilitating the development of transaminase-based bioprocesses .

Synthesis of Chiral Building Blocks

Scientific Field

- The compound acts as an amine donor for asymmetric synthesis. Results Summary: The process yields chiral amines with high enantiomeric excess, which are crucial for the production of bioactive and pharmaceutically important compounds .

Pharmaceutical Drug Development

Scientific Field

Enzyme Engineering

Scientific Field

- The compound is a substrate in assays to select for enhanced enzyme variants. Results Summary: Engineered enzymes exhibit improved tolerance to organic solvents and reduced substrate/product inhibition, leading to more efficient bioprocesses .

Material Science

Scientific Field

- The compound may act as a precursor or ligand in the formation of complexes. Results Summary: The resulting palladacycles could have applications in catalysis or as materials with unique electronic properties .

Analytical Chemistry

Scientific Field

- The compound serves as a calibration standard for method development. Results Summary: Accurate quantification of the compound in complex mixtures is achieved, which is essential for quality control and research purposes .

Neuropharmacology

Scientific Field

Material Synthesis

Scientific Field

- The compound acts as a ligand in the formation of palladacycles. Results Summary: The synthesized materials exhibit unique properties that can be harnessed for advanced technological applications .

Enzyme Kinetics

Scientific Field

- The compound is used as a substrate or product in these assays. Results Summary: Insights into enzyme mechanisms and factors affecting reaction rates are obtained, which can improve biocatalytic processes .

Proteomics

Scientific Field

Chemical Education

Scientific Field

Catalysis in Organic Reactions

Scientific Field

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(1R)-2-[2-(4-nitrophenyl)ethylamino]-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3.ClH/c19-16(14-4-2-1-3-5-14)12-17-11-10-13-6-8-15(9-7-13)18(20)21;/h1-9,16-17,19H,10-12H2;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAUJCGKCGBAKA-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)[N+](=O)[O-])O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20736218 | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((4-Nitrophenethyl)amino)-1-phenylethanol hydrochloride | |

CAS RN |

521284-21-9 | |

| Record name | 2-((2-(4-Nitrophenyl)-ethyl)amino)-1-phenylethanol monohydrochloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0521284219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R)-2-{[2-(4-Nitrophenyl)ethyl]amino}-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20736218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[2-(4-Nitrophenyl)-ethyl]amino]-1-phenylethanol monohydrochloride, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/345JW7XBY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

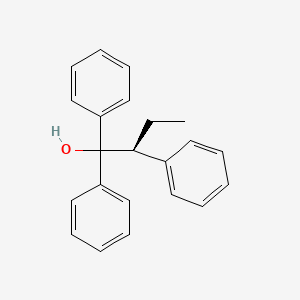

![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)

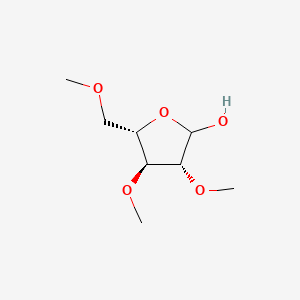

![3'-methoxy-N-(4-methoxyphenyl)spiro[1,2-dihydroindole-3,1'-cyclohexane]-2-carboxamide](/img/structure/B579795.png)

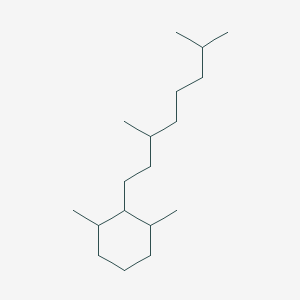

![(1R,13R,14S,17R,18R,21S,22S)-9,13,17-trimethyl-18-[(2R)-6-methylheptan-2-yl]-9-azahexacyclo[11.11.0.02,10.03,8.014,22.017,21]tetracosa-2(10),3,5,7-tetraene](/img/structure/B579797.png)